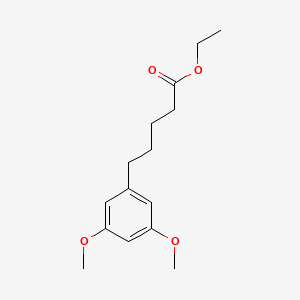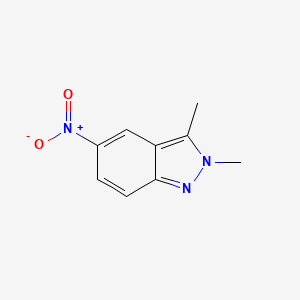
1-Brom-4-(2,2-Difluorethyl)benzol
Übersicht
Beschreibung
1-Bromo-4-(2,2-difluoroethyl)benzene is an organic compound characterized by a benzene ring substituted with a bromo group and a 2,2-difluoroethyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(2,2-difluoroethyl)benzene is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: In the development of pharmaceuticals targeting various diseases.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
Mode of Action
1-Bromo-4-(2,2-difluoroethyl)benzene likely interacts with its targets through nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule or ion that donates an electron pair) reacts with an electrophile (a molecule or ion that accepts an electron pair). The bromine atom in 1-Bromo-4-(2,2-difluoroethyl)benzene is a good leaving group, making it susceptible to attack by nucleophiles .
Biochemical Pathways
Brominated and fluorinated compounds are often involved in halogenation reactions, which can lead to significant changes in the biochemical properties of organic molecules .
Pharmacokinetics
Like other small organic molecules, it is likely to be absorbed well in the gastrointestinal tract if ingested, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in urine and feces .
Result of Action
Given its reactivity, it could potentially react with a variety of biomolecules, altering their structure and function .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 1-Bromo-4-(2,2-difluoroethyl)benzene . For instance, its reactivity might be enhanced in certain solvents or under certain pH conditions. Furthermore, it should be stored at a normal temperature for optimal stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2,2-difluoroethyl)benzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution (EAS): Bromination of 4-(2,2-difluoroethyl)benzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3).
Nucleophilic Substitution: Reaction of 4-bromobenzene with 2,2-difluoroethyl chloride in the presence of a strong base like potassium tert-butoxide (KOtBu).
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-(2,2-difluoroethyl)benzene undergoes various types of reactions, including:
Oxidation: Oxidation reactions can convert the bromo group to a carboxylic acid group.
Reduction: Reduction reactions can reduce the difluoroethyl group to an ethyl group.
Substitution: Substitution reactions can replace the bromo group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include sodium cyanide (NaCN) for nucleophilic substitution.
Major Products Formed:
Oxidation: 1-Bromo-4-(2,2-difluoroethyl)benzoic acid.
Reduction: 1-Bromo-4-ethylbenzene.
Substitution: 1-Cyanobenzene.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-(2,2-difluoroethyl)benzene is similar to other halogenated benzene derivatives, such as:
1-Bromo-2,2-difluoroethylene: A compound with a similar difluoroethyl group but different substitution pattern.
1-Bromo-4-(2,2,2-trifluoroethyl)benzene: A compound with an additional fluorine atom on the ethyl group.
Uniqueness: 1-Bromo-4-(2,2-difluoroethyl)benzene is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both bromo and difluoroethyl groups provides a balance of reactivity and stability, making it suitable for various chemical transformations.
Conclusion
1-Bromo-4-(2,2-difluoroethyl)benzene is a versatile compound with significant applications in scientific research and industry. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, pharmaceutical development, and materials science.
Eigenschaften
IUPAC Name |
1-bromo-4-(2,2-difluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYYBCSAJYZLDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379313-67-3 | |
| Record name | 1-bromo-4-(2,2-difluoroethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde](/img/structure/B1490693.png)






![2-Oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1490706.png)
![1-(3,5-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1490707.png)


